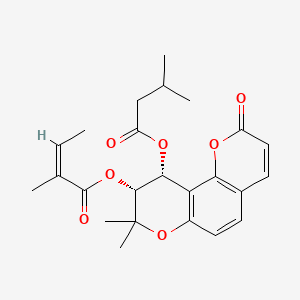
Praeruptorin C
Übersicht
Beschreibung
Praeruptorin C ist eine natürliche Verbindung, die aus den getrockneten Wurzeln von Peucedanum praeruptorum gewonnen wird, einem Heilkraut, das häufig in der traditionellen chinesischen Medizin verwendet wird. Es ist bekannt für seine wohltuenden Wirkungen bei der Behandlung von Infektionen der oberen Atemwege sowie als fiebersenkendes, hustenstillendes und schleimlösendes Mittel . This compound gehört zur Klasse der Pyranocumarine und hat sich in verschiedenen pharmakologischen Anwendungen als vielversprechend erwiesen, darunter entzündungshemmende, blutdrucksenkende und krebshemmende Aktivitäten .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Extraktion der Verbindung aus den Wurzeln von Peucedanum praeruptorum. Der Extraktionsprozess beinhaltet typischerweise die Verwendung organischer Lösungsmittel wie Ethanol oder Methanol, um die aktiven Bestandteile zu isolieren. Die isolierte Verbindung wird dann mittels chromatographischer Techniken gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Die Wurzeln von Peucedanum praeruptorum werden geerntet, getrocknet und zu einem feinen Pulver vermahlen. Das Pulver wird dann einer Lösungsmittelextraktion unterzogen, gefolgt von einer Reinigung durch Säulenchromatographie, um reines this compound zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin C involves several steps, including the extraction of the compound from the roots of Peucedanum praeruptorum. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the active components. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through column chromatography to obtain pure this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: Praeruptorin C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden verwendet, um sauerstoffhaltige funktionelle Gruppen in das Molekül einzuführen.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verbesserte oder veränderte pharmakologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Praeruptorin C wird als Ausgangsmaterial für die Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen verwendet.
Medizin: This compound zeigt antiproliferative und antimetastatische Wirkungen auf menschliche nicht-kleinzellige Lungenkrebszellen, indem es die ERK/CTSD-Signalwege inaktiviert.
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:
Krebshemmend: this compound induziert eine Zellzyklusarretierung in der G0/G1-Phase, reguliert das Cyclin D1-Protein herunter und reguliert das p21-Protein hoch.
Knochenprotektiv: Die Verbindung hemmt die übermäßige Osteoklastenaktivität und erhöht die Knochenmasse, indem sie die Osteoklastenbildung und den Knochenabbau unterdrückt.
Wirkmechanismus
Praeruptorin C exerts its effects through various molecular targets and pathways:
Anticancer: this compound induces cell cycle arrest in the G0/G1 phase, downregulates cyclin D1 protein, and upregulates p21 protein.
Osteoprotective: The compound inhibits excessive osteoclast activity and increases bone mass by suppressing osteoclast formation and bone resorption.
Vergleich Mit ähnlichen Verbindungen
Praeruptorin C gehört zu einer Gruppe von Verbindungen, die als Pyranocumarine bekannt sind, zu denen auch Praeruptorin A und Praeruptorin B gehören. Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren pharmakologischen Aktivitäten:
Praeruptorin A: Bekannt für seine blutdrucksenkenden und entzündungshemmenden Wirkungen.
Praeruptorin B: Zeigt krebshemmende und anti-plättchenaggregierende Aktivitäten.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine breite Palette an pharmakologischen Aktivitäten aus, darunter entzündungshemmende, blutdrucksenkende, krebshemmende und knochenprotektive Wirkungen. Seine Fähigkeit, mehrere Signalwege und molekulare Zielstrukturen zu modulieren, macht es zu einer vielseitigen Verbindung mit erheblichem therapeutischem Potenzial .
Eigenschaften
IUPAC Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-IULGZIFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100692 | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72463-77-5, 83382-71-2 | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praeruptorin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)

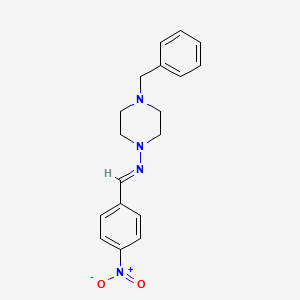
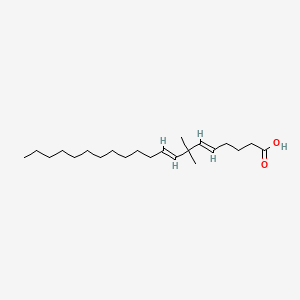
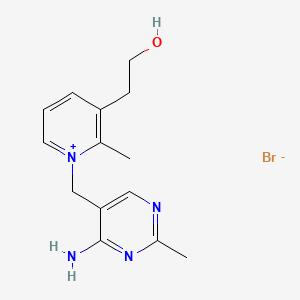

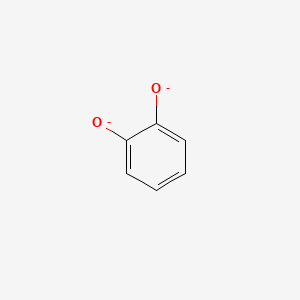

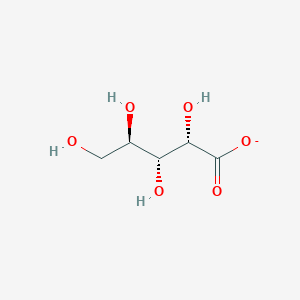
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
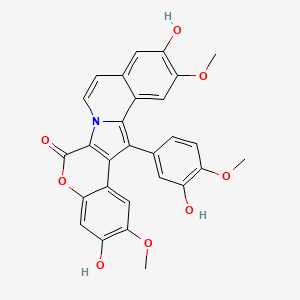
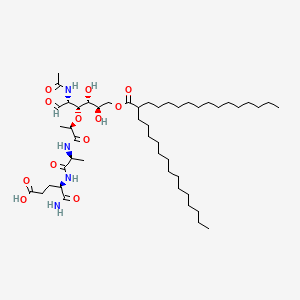

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
